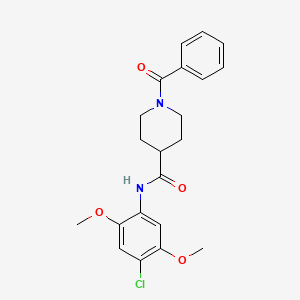

![molecular formula C17H15N5O5S B4727543 N-(4-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4727543.png)

N-(4-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

説明

Synthesis Analysis

The synthesis of this compound involves a multi-step process starting from desmethyl AR-A014418, leading to the production of AR-A014418 radiolabeled with carbon-11 for positron emission tomography (PET) studies, despite challenges in achieving significant brain penetration for cerebral studies. An innovative one-pot reaction has been utilized for the synthesis of related compounds, indicating the versatility of approaches in creating this molecule and its analogs.

Molecular Structure Analysis

The crystal structure reveals molecules linked via N—H⋯O hydrogen bonds forming one-dimensional chains, demonstrating the compound's solid-state behavior. Furthermore, the structural and spectroscopic characterization of related Schiff base ligands derived from thiadiazoles has been explored, highlighting the molecular diversity within this chemical class and their potential interactions.

Chemical Reactions and Properties

Reactivity studies have shown that derivatives of this compound can undergo ring opening to produce thioketene intermediates, which further react with nucleophiles leading to various functionalized products, showcasing the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties, such as crystallinity and molecular geometry, have been detailed through X-ray diffraction and quantum chemical calculations. These studies provide insights into the molecule's stability, electronic structure, and intermolecular interactions, which are crucial for its physical characterization.

Chemical Properties Analysis

Chemical property investigations include the compound's potential as a ligand in Schiff bases, exhibiting antimicrobial activity. The synthesis of deuterium-labeled analogs for use as internal standards in pharmacokinetics studies further underscores the compound's utility in research and development contexts.

For detailed information on each aspect of “N-(4-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea” and related compounds, the following references provide comprehensive insights:

- Introduction and synthesis analysis: (Vasdev et al., 2005), (Lough et al., 2010).

- Molecular structure analysis: (Vinusha et al., 2015), (Saraçoǧlu & Cukurovalı, 2013).

- Chemical reactions and properties: (Androsov & Neckers, 2007).

- Physical and chemical properties analysis: (Liang et al., 2020), (Ameen & Qasir, 2017).

作用機序

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

将来の方向性

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound showed promising activity as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O5S/c1-26-13-6-2-11(3-7-13)18-16(23)19-17-21-20-15(28-17)10-27-14-8-4-12(5-9-14)22(24)25/h2-9H,10H2,1H3,(H2,18,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHYUXWJPHCNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-6-cyclopropyl-3-methyl-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727460.png)

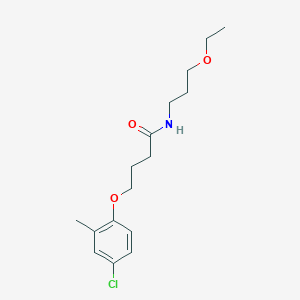

![2-(2-chlorophenyl)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4727463.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4727464.png)

![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)

![3,4,5-triethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4727484.png)

![5-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4727494.png)

![methyl ({[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4727497.png)

![6-methyl-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4727502.png)

![methyl [5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4727507.png)

![2-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4727515.png)

![ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B4727530.png)

![7-[3-(dimethylamino)propyl]-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4727557.png)